5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
Overview
Description
5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is a compound of interest in various fields of research and industry . It has a molecular weight of 312.35 g/mol .
Synthesis Analysis
The synthesis of compounds similar to this compound often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis process .Molecular Structure Analysis
The molecular formula of this compound is C16H12N2O3S.Chemical Reactions Analysis
The chemical reactions involving compounds like this compound often involve protodeboronation of pinacol boronic esters . This process can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis Approaches : Research has explored various synthesis methods for related compounds. For instance, the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines involves microwave-assisted treatment, highlighting a method that could potentially be applied to 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (Palka et al., 2014).
Characterization Techniques : Detailed NMR spectroscopic investigations are integral in characterizing similar compounds. This indicates the importance of such techniques in understanding the properties of this compound (Vilkauskaitė et al., 2011).
Potential Biomedical Applications
Cytotoxicity Evaluation : Compounds with structural similarities have been evaluated for their cytotoxic activity against various cancer cell lines, suggesting a potential research direction for assessing the biomedical applications of this compound (Alam et al., 2017).
Antimicrobial Activity : Studies on derivatives of similar compounds have demonstrated antimicrobial activity, indicating the potential for this compound to be explored in this context (Hamed et al., 2020).
Photophysical Properties
- Influence on Fluorescence : Research on heterocyclic orthoaminoaldehydes, which are structurally related, has shown that absorption and emission depend on substituents, hinting at the photophysical research potential for this compound (Patil et al., 2010).
Chemical Reactions and Derivatives
- Sonogashira-Type Reactions : this compound could potentially be used in Sonogashira-type cross-coupling reactions, a method explored with similar compounds (Vilkauskaitė et al., 2011).
- Formation of Schiff Bases : Similar compounds have been used to form Schiff bases with chitosan, indicating a potential area of study for Schiff base formation with this compound (Hamed et al., 2020).
Mechanism of Action
Target of Action
The primary target of 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is the proton pump (H+,K±ATPase) . This enzyme plays a crucial role in gastric acid secretion, making it a key target for drugs designed to treat acid-related diseases .
Mode of Action
This compound acts as a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the proton pump, effectively blocking the function of potassium . This inhibition is reversible and is achieved in a potassium-competitive manner .
Biochemical Pathways
By inhibiting the proton pump, this compound reduces gastric acid secretion . This affects the biochemical pathway responsible for the production of gastric acid, leading to a decrease in acidity within the stomach .
Pharmacokinetics
Its inhibitory activity is unaffected by ambient ph , suggesting that it may have good bioavailability even in the acidic environment of the stomach.
Result of Action
The result of the action of this compound is a potent and long-lasting inhibitory effect on gastric acid secretion . This leads to an increase in the pH of gastric perfusate, effectively reducing the acidity of the stomach .
Action Environment
The action of this compound is influenced by the environment within the stomach. Its inhibitory activity is unaffected by ambient pH , suggesting that it can function effectively in the acidic environment of the stomach.
Properties
IUPAC Name |
5-phenyl-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-12-13-9-16(14-5-2-1-3-6-14)18(11-13)22(20,21)15-7-4-8-17-10-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFVCXPMUQJUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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